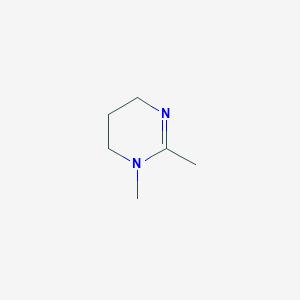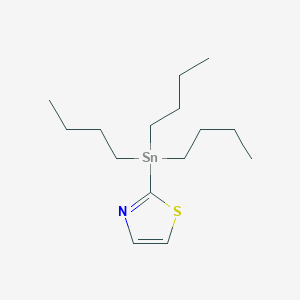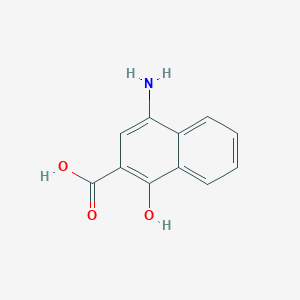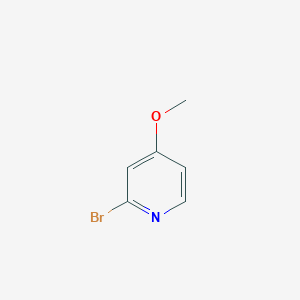
2-Bromo-4-metoxipirimidina
Descripción general
Descripción
2-Bromo-4-methoxypyridine, also known as 2-BMP, is an organic compound with a molecular formula of C6H6BrNO. It is a colorless liquid with a pungent odor and is soluble in water. 2-BMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in polymerization, and as a dye in the textile industry.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2-Bromo-4-metoxipirimidina: es un bloque de construcción versátil en la síntesis orgánica. Se utiliza para construir marcos moleculares complejos debido a su reactividad como electrófilo. Por ejemplo, puede sufrir reacciones de acoplamiento cruzado catalizadas por paladio para formar enlaces carbono-carbono . Este compuesto también se utiliza en la síntesis de compuestos heterocíclicos, que son prevalentes en muchos productos farmacéuticos .
Química medicinal
En química medicinal, This compound sirve como precursor para el desarrollo de varios fármacos. Se ha utilizado en la síntesis de inhibidores de la proteína quinasa p38α activada por mitógenos, que son tratamientos potenciales para enfermedades inflamatorias como la artritis reumatoide .
Catálisis
Este compuesto juega un papel en la catálisis, particularmente en procesos enantioselectivos. Se utiliza en la adición dearomática de reactivos de Grignard a iones piridinio, un paso clave en la producción de moléculas quirales con alto exceso enantiomérico, lo cual es crucial para la industria farmacéutica .
Productos farmacéuticos
This compound: es un intermedio en la industria farmacéutica. Está involucrado en la síntesis de varias moléculas bioactivas, incluidos los inhibidores de quinasas que tienen aplicaciones en el tratamiento de enfermedades crónicas .
Agroquímicos
El compuesto se utiliza en la industria agroquímica para crear pesticidas y herbicidas. Su parte piridínica es un motivo estructural común en las moléculas diseñadas para proteger los cultivos de plagas y enfermedades .
Industria tintórea
En la industria tintórea, This compound se utiliza como intermedio en la síntesis de tintes complejos. Su reactividad permite la introducción de varios sustituyentes, que pueden alterar las propiedades de color del producto de tinte final .
Mecanismo De Acción
Target of Action
2-Bromo-4-methoxypyridine is primarily used as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors target the CCR9 receptor, which plays a crucial role in inflammatory bowel diseases .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-4-methoxypyridine is the p38α mitogen-activated protein (MAP) kinase pathway . This pathway links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The molecular and cellular effects of 2-Bromo-4-methoxypyridine’s action are primarily seen in its role as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors . These inhibitors can effectively reduce the symptoms of inflammatory bowel diseases by blocking the CCR9 receptor .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methoxypyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagents used in the process should be relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
2-Bromo-4-methoxypyridine is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Análisis Bioquímico
Biochemical Properties
It is known to act as a reagent in the synthesis of biarylsulfonamide CCR9 inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in the synthesis of biarylsulfonamide CCR9 inhibitors, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-bromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDARKONATUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406217 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-29-9 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-4-methoxypyridine in the synthesis of thieno[2,3-b]pyridines with potential biological activity?
A1: 2-bromo-4-methoxypyridine serves as a crucial starting material for synthesizing a series of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives []. These derivatives can then be transformed into thieno[2,3-b]pyridines through an intramolecular Thorpe-Ziegler cyclization reaction []. This synthetic route highlights the versatility of 2-bromo-4-methoxypyridine as a building block in organic chemistry. Furthermore, some of the synthesized thieno[2,3-b]pyridines exhibited notable bacteriostatic or tuberculostatic activity [], underscoring the potential of this synthetic route for developing new therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
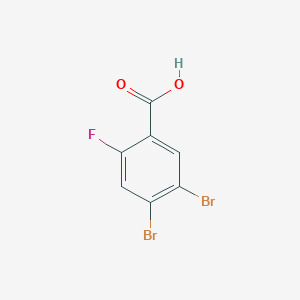

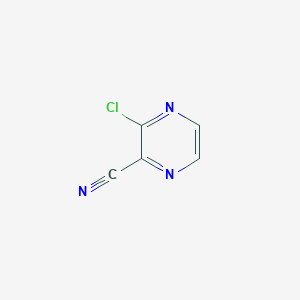
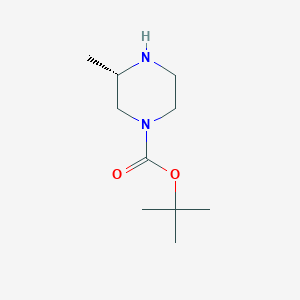

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)



